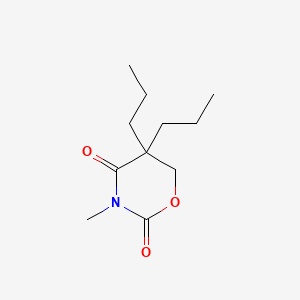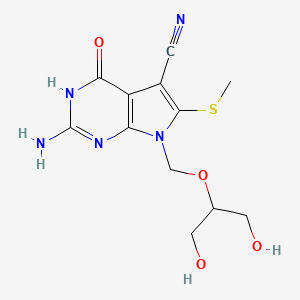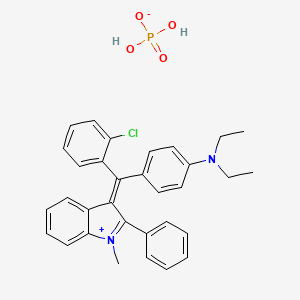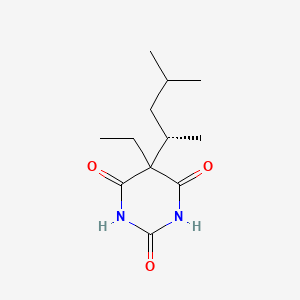
Diberal, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound can exhibit either convulsant or anticonvulsant properties depending on the enantiomer used . Unlike most barbiturates, which typically enhance the function of gamma-aminobutyric acid (GABA) as allosteric modulators and agonists, Diberal’s pharmacological profile varies significantly between its enantiomers .
Méthodes De Préparation
The synthesis of Diberal involves the reaction of 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione with appropriate reagents under controlled conditions. The industrial production methods for Diberal are not extensively documented, but typically involve standard organic synthesis techniques used for barbiturates .
Analyse Des Réactions Chimiques
Diberal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diberal has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of different enantiomers on chemical reactions.
Biology: It is used to study the effects of barbiturates on biological systems, particularly the central nervous system.
Medicine: It is used to study the pharmacological effects of barbiturates, particularly their convulsant and anticonvulsant properties.
Industry: It is used in the production of other barbiturates and related compounds.
Mécanisme D'action
The mechanism of action of Diberal involves its interaction with the GABA receptor. The different pharmacological profiles between its enantiomers are thought to be due to differences in the formation of hydrogen bonds at the binding sites. The (+)-isomer of Diberal has convulsant action, while the (-)-isomer has anticonvulsant action. The (-)-isomer is slightly more potent than pentobarbital in its depressant properties .
Comparaison Avec Des Composés Similaires
Diberal is unique among barbiturates due to its ability to exhibit both convulsant and anticonvulsant properties depending on the enantiomer used. Similar compounds include:
Pentobarbital: A barbiturate with primarily anticonvulsant properties.
Phenobarbital: Another barbiturate with anticonvulsant properties.
Secobarbital: A barbiturate with sedative and hypnotic properties.
Diberal’s unique pharmacological profile makes it a valuable compound for scientific research.
Propriétés
Numéro CAS |
24016-64-6 |
|---|---|
Formule moléculaire |
C12H20N2O3 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
5-ethyl-5-[(2S)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m0/s1 |
Clé InChI |
KXHLANWWTKSOMW-QMMMGPOBSA-N |
SMILES isomérique |
CCC1(C(=O)NC(=O)NC1=O)[C@@H](C)CC(C)C |
SMILES canonique |
CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[5-(diethylamino)-4-methoxy-2-[[4-[(4-nitrophenyl)azo]-1-naphthalenyl]azo]phenyl]-](/img/structure/B12777468.png)
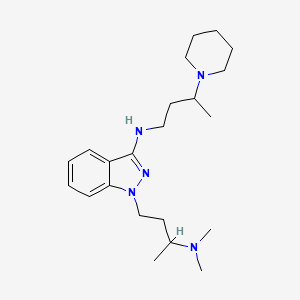
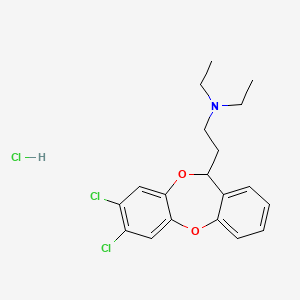


![dihydrogen phosphate;3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B12777498.png)

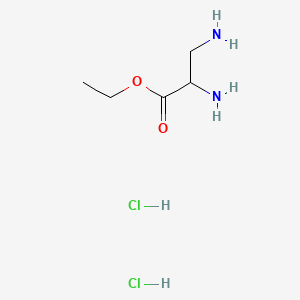
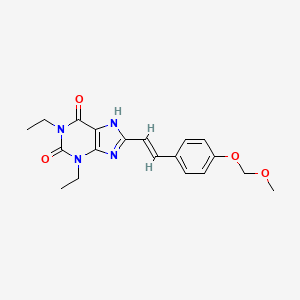
![3-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-1-(1H-imidazol-5-ylmethyl)-5,6-dimethoxyindazole;dihydrochloride](/img/structure/B12777524.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)ethyl (2S)-1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B12777526.png)
